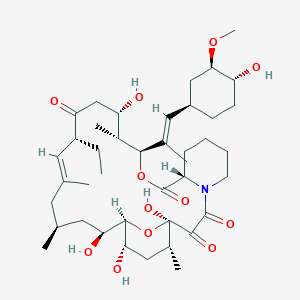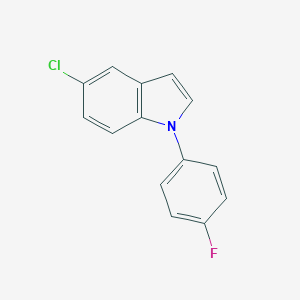
5-クロロ-1-(4-フルオロフェニル)-1H-インドール
概要
説明
5-Chloro-1-(4-fluorophenyl)-1H-indole is a chemical compound with the molecular formula C14H9ClFN It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
科学的研究の応用
5-Chloro-1-(4-fluorophenyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs like sertindole.
Biological Studies: The compound is used in studies related to neurotransmission and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.
作用機序
Target of Action
It’s structurally similar to sertindole , an atypical antipsychotic used in the treatment of schizophrenia . Therefore, it’s possible that 5-Chloro-1-(4-fluorophenyl)-1H-indole may also interact with similar targets, such as dopamine, serotonin, and adrenergic receptors.
Mode of Action
Based on its structural similarity to sertindole , it might interact with its targets in a similar manner. Sertindole acts by blocking dopamine, serotonin, and adrenergic receptors, thereby altering the balance of neurotransmitters in the brain .
Biochemical Pathways
Given its potential similarity to sertindole , it may affect pathways related to dopamine, serotonin, and adrenergic signaling. These pathways play crucial roles in mood regulation, cognition, and the body’s response to stress.
Result of Action
If it acts similarly to sertindole , it may help to alleviate symptoms of schizophrenia by restoring the balance of neurotransmitters in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 4-fluorobenzene.
Reaction: The key step involves the N-arylation of 5-chloroindole with 4-fluorobenzene using a copper catalyst. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like 1,10-phenanthroline.
Conditions: The reaction is performed under an inert atmosphere, usually nitrogen, at elevated temperatures (around 120-150°C) for several hours.
Industrial Production Methods
Industrial production of 5-Chloro-1-(4-fluorophenyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to improve yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can undergo reduction reactions to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.
類似化合物との比較
Similar Compounds
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
5-Chloro-1-(4-fluorophenyl)-1H-tetraazole: Contains a tetraazole ring, offering different chemical properties.
Uniqueness
5-Chloro-1-(4-fluorophenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceuticals and materials highlights its versatility and importance in research and industry.
特性
IUPAC Name |
5-chloro-1-(4-fluorophenyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEKQDWSLSXYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437047 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-22-8 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138900-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 5-chloro-1-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


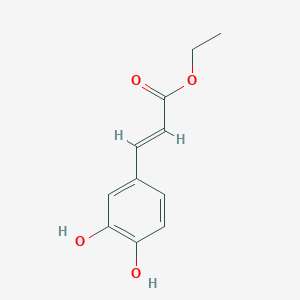
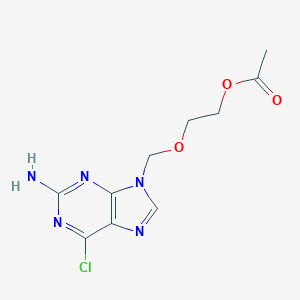
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
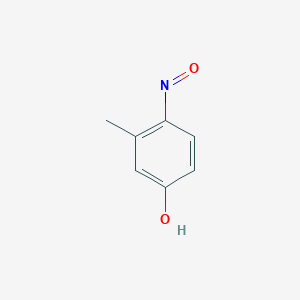
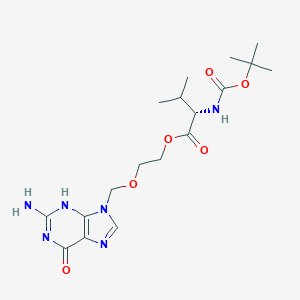
![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

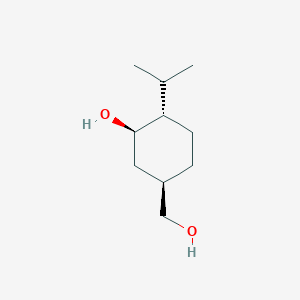
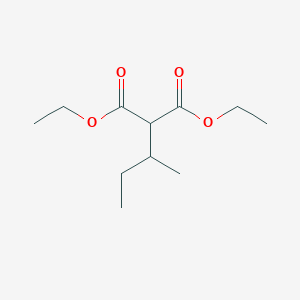
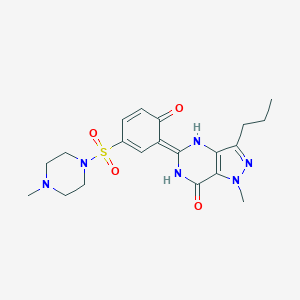
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
